

# The Pharmacokinetics and Pharmacodynamics of Ceftriaxone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Ceftriaxone |
| Cat. No.:      | B1232239    |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ceftriaxone**, a third-generation cephalosporin, is a widely utilized antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its clinical efficacy is underpinned by a favorable pharmacokinetic profile, characterized by a long elimination half-life that permits once-daily dosing for many indications. This document provides a comprehensive technical overview of the pharmacokinetics and pharmacodynamics of **ceftriaxone**, intended for researchers, scientists, and professionals in drug development. It delves into the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, its mechanism of action, and the relationship between drug exposure and antimicrobial effect. Furthermore, this guide details the experimental methodologies for key analytical procedures and visualizes complex biological pathways to facilitate a deeper understanding of **ceftriaxone**'s behavior in the body.

## Pharmacokinetics

The pharmacokinetic profile of **ceftriaxone** is distinguished by its prolonged elimination half-life and concentration-dependent plasma protein binding. These characteristics are central to its dosing regimens and clinical applications.

## Absorption, Distribution, Metabolism, and Excretion (ADME)

**Ceftriaxone** is administered parenterally, via intravenous (IV) or intramuscular (IM) injection, as it exhibits poor oral bioavailability. Following IM administration, it is completely absorbed.

**Ceftriaxone** distributes into various body fluids and tissues, including the cerebrospinal fluid (CSF), particularly in the presence of inflamed meninges.

A notable feature of **ceftriaxone**'s pharmacokinetics is its dual elimination pathway.

Approximately 33-67% of the drug is excreted unchanged in the urine, with the remainder eliminated through biliary secretion into the feces as inactive compounds. This dual excretion route means that dosage adjustments are often not necessary in patients with mild to moderate renal or hepatic impairment alone.

## Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of **ceftriaxone** in various populations.

Table 1: Pharmacokinetic Parameters of **Ceftriaxone** in Healthy Adults

| Parameter                                         | Value                               | Reference(s) |
|---------------------------------------------------|-------------------------------------|--------------|
| Elimination Half-Life (t <sub>1/2</sub> )         | 5.8 - 8.7 hours                     | [1][2][3]    |
| Apparent Volume of Distribution (V <sub>d</sub> ) | 5.78 - 13.5 L                       | [2][3]       |
| Plasma Clearance (CL)                             | 0.58 - 1.45 L/hour                  | [2][3]       |
| Renal Clearance                                   | 0.32 - 0.73 L/hour                  | [2][3]       |
| Protein Binding                                   | 85% - 95% (concentration-dependent) | [2][3]       |
| Renal Excretion (% of dose)                       | 33% - 67%                           | [1][3]       |
| Biliary Excretion (% of dose)                     | Remainder of dose                   | [1][3]       |

Table 2: Pharmacokinetic Parameters of **Ceftriaxone** in Special Populations

| Population                                      | Parameter                                      | Value            | Reference(s) |
|-------------------------------------------------|------------------------------------------------|------------------|--------------|
| Pediatric Patients (with meningitis)            | Elimination Half-Life (t <sub>1/2</sub> )      | 4.3 - 4.6 hours  | [2]          |
| Plasma Clearance                                | 49 - 60 mL/hr/kg                               | [2]              |              |
| Volume of Distribution (V <sub>d</sub> )        | 338 - 373 mL/kg                                | [2]              |              |
| Critically Ill Patients (normal renal function) | Elimination Half-Life (t <sub>1/2</sub> )      | 6.4 ± 1.1 hours  | [4]          |
| Volume of Distribution (V <sub>d</sub> )        | 20 ± 3.3 L                                     | [4]              |              |
| Critically Ill Patients (renal failure)         | Elimination Half-Life (t <sub>1/2</sub> )      | 21.4 ± 9.8 hours | [4]          |
| Neonates and Infants (<3 months)                | Elimination Half-Life (t <sub>1/2</sub> )      | 19.9 hours       | [5]          |
| Total Clearance                                 | 0.38 mL/min/kg                                 | [5]              |              |
| Volume of Distribution (V <sub>d</sub> )        | 0.32 L/kg                                      | [5]              |              |
| Dogs                                            | Elimination Half-Life (t <sub>1/2</sub> ) (IV) | 0.88 hours       | [6]          |
| Total Body Clearance (IV)                       | 3.61 ± 0.78 mL/kg                              | [6]              |              |
| Bioavailability (IM)                            | 102 ± 27%                                      | [6]              |              |
| Bioavailability (SC)                            | 106 ± 14%                                      | [6]              |              |
| Rats                                            | Plasma Half-Life                               | 34 minutes       | [2]          |
| 24-h Urinary Recovery                           | 32.0%                                          | [2]              |              |
| 24-h Biliary Recovery                           | 61.8%                                          | [2]              |              |

## Pharmacodynamics

The pharmacodynamic properties of **ceftriaxone** describe the relationship between drug concentration and its antimicrobial and other biological effects.

## Antimicrobial Mechanism of Action

**Ceftriaxone** is a bactericidal agent that inhibits the synthesis of the bacterial cell wall.<sup>[7]</sup> Like other  $\beta$ -lactam antibiotics, it targets penicillin-binding proteins (PBPs), which are transpeptidases responsible for the final step in peptidoglycan synthesis.<sup>[8]</sup> By binding to and inactivating these enzymes, **ceftriaxone** prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.<sup>[8][9]</sup>



[Click to download full resolution via product page](#)

**Caption:** Inhibition of Bacterial Cell Wall Synthesis by **Ceftriaxone**.

## Pharmacodynamic Indices and Susceptibility

The efficacy of **ceftriaxone**, like other  $\beta$ -lactams, is best correlated with the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) for a given pathogen (%fT > MIC). A free AUIC (Area Under the Inhibitory Curve) of at least 125 has been suggested as a target for efficacy in severe infections.

Table 3: Minimum Inhibitory Concentrations (MIC) for **Ceftriaxone** against Common Pathogens

| Organism                                        | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | Susceptible Breakpoint (CLSI, Non-meningitis) (µg/mL) | Reference(s) |
|-------------------------------------------------|---------------------------|---------------------------|-------------------------------------------------------|--------------|
| Streptococcus pneumoniae                        | -                         | -                         | $\leq 1$                                              | [10]         |
| Haemophilus influenzae                          | $\leq 0.024$              | $\leq 0.024$              | -                                                     | [11]         |
| Neisseria gonorrhoeae                           | -                         | -                         | Decreased susceptibility $\geq 0.5$                   | [10]         |
| Enterobacteriaceae                              | -                         | $\leq 8$                  | $\leq 1$                                              | [11][12]     |
| Staphylococcus aureus (methicillin-susceptible) | -                         | $\leq 5$                  | -                                                     | [11]         |

Note: MIC values can vary based on geographic location and testing methodology. Breakpoints are subject to change by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).

## Neuroprotective Effects and Glutamate Transporter Modulation

Beyond its antimicrobial activity, **ceftriaxone** has been shown to exert neuroprotective effects. This is primarily attributed to its ability to upregulate the expression of the glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[\[13\]](#) Increased GLT-1 expression enhances the clearance of glutamate from the synaptic cleft, thereby reducing excitotoxicity, a key factor in the pathophysiology of several neurological disorders. The upregulation of GLT-1 by **ceftriaxone** is mediated through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[\[13\]](#)



[Click to download full resolution via product page](#)

**Caption: Ceftriaxone-Mediated Upregulation of GLT-1 via the NF- $\kappa$ B Pathway.**

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the pharmacokinetic and pharmacodynamic assessment of **ceftriaxone**.

## Determination of Ceftriaxone Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for quantifying **ceftriaxone** in biological matrices.

- Instrumentation: An HPLC system equipped with a UV detector, a quaternary pump, an autosampler, and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium formate with 2% formic acid or 0.01 M phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specified ratio (e.g., 65:35 v/v). The mobile phase should be filtered and degassed prior to use.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 245 nm or 270 nm.
- Sample Preparation (Plasma/CSF):
  - To 100  $\mu$ L of plasma or CSF, add an equal volume of an internal standard solution (e.g., cefazolin in 0.1 M ammonium acetate buffer).
  - Add 500  $\mu$ L of acetonitrile to precipitate proteins.
  - Vortex for 1 minute and centrifuge (e.g., 14,000 rpm for 6 minutes).
  - Transfer the supernatant to a new tube and add 500  $\mu$ L of chloroform for further extraction.
  - Vortex for 1 minute and centrifuge.
  - Inject a small volume (e.g., 15  $\mu$ L) of the upper aqueous phase into the HPLC system.
- Calibration: Prepare a series of calibration standards by spiking blank plasma or CSF with known concentrations of **ceftriaxone**. Plot the peak area ratio of **ceftriaxone** to the internal standard against the concentration to generate a calibration curve.

- Quality Control: Include quality control samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.



[Click to download full resolution via product page](#)

**Caption:** Experimental Workflow for **Ceftriaxone** Quantification by HPLC.

# Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

- Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), **ceftriaxone** powder, sterile saline, and bacterial inoculum.
- Preparation of Antibiotic Dilutions:
  - Prepare a stock solution of **ceftriaxone**.
  - Perform serial two-fold dilutions of **ceftriaxone** in CAMHB in the wells of a microtiter plate to achieve the desired concentration range.
- Inoculum Preparation:
  - Select several colonies of the test organism from an 18-24 hour agar plate.
  - Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
  - Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation and Incubation:
  - Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  - Incubate the plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Interpretation: The MIC is the lowest concentration of **ceftriaxone** that completely inhibits visible growth of the organism.

- Quality Control: Perform the assay with CLSI-recommended quality control strains (e.g., *Escherichia coli* ATCC 25922, *Staphylococcus aureus* ATCC 29213) to ensure the validity of the results.

## Determination of Plasma Protein Binding by Equilibrium Dialysis

This method is considered the gold standard for assessing the extent of drug binding to plasma proteins.

- Materials: Equilibrium dialysis apparatus (e.g., multi-well dialysis plates), semi-permeable membranes (with a molecular weight cutoff that retains proteins but allows free drug to pass), plasma from the species of interest, phosphate-buffered saline (PBS, pH 7.4), and radiolabeled or non-labeled **ceftriaxone**.
- Procedure:
  - Spike the plasma with a known concentration of **ceftriaxone**.
  - Add the spiked plasma to one chamber of the dialysis cell and an equal volume of PBS to the other chamber, separated by the dialysis membrane.
  - Incubate the dialysis cells at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
  - After incubation, collect samples from both the plasma and buffer chambers.
  - Determine the concentration of **ceftriaxone** in both samples using a validated analytical method (e.g., HPLC-MS/MS).
- Calculation:
  - Fraction unbound (fu) = [Concentration in buffer] / [Concentration in plasma]
  - Percentage bound = (1 - fu) x 100

## Conclusion

**Ceftriaxone** remains a cornerstone of antibacterial therapy due to its potent broad-spectrum activity and favorable pharmacokinetic profile. Its long half-life and dual route of elimination provide a convenient and generally safe treatment option for a variety of infections. The pharmacodynamic properties of **ceftriaxone**, particularly the time-dependent nature of its bactericidal activity, underscore the importance of maintaining drug concentrations above the MIC for an adequate duration. Furthermore, the emerging understanding of its neuroprotective effects through the modulation of glutamate transport opens new avenues for its potential therapeutic application in neurological disorders. The experimental protocols detailed herein provide a foundation for the continued investigation and characterization of this important antimicrobial agent. A thorough understanding of both the pharmacokinetic and pharmacodynamic principles of **ceftriaxone** is essential for its optimal clinical use and for the development of future therapeutic strategies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Systemic Pharmacokinetics and Cerebrospinal Fluid Uptake of Intravenous Ceftriaxone in Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of YM-13115, ceftriaxone, and ceftazidime in rats, dogs, and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of ceftriaxone administered by the intravenous, intramuscular or subcutaneous routes to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]
- 9. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceftriaxone | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. scielo.org.za [scielo.org.za]
- 12. ihma.com [ihma.com]
- 13. Nuclear Factor-κB Contributes to Neuron-Dependent Induction of Glutamate Transporter-1 Expression in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Ceftriaxone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232239#pharmacokinetics-and-pharmacodynamics-of-ceftriaxone]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)